![molecular formula C23H20N4O2S B5523913 N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5523913.png)
N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of N'-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide involves the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide in refluxing ethanol. This process yields the desired compound, which is characterized by NMR spectroscopy and single-crystal X-ray structure study, revealing a nonplanar molecule existing in the keto-amine form with intermolecular hydrogen bonding forming a seven-membered ring system (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure analysis through X-ray diffraction analyses demonstrates the nonplanar nature of the molecule, characterized by its keto-amine form. The intermolecular hydrogen bonding contributes to the stability and reactivity of the compound, forming a distinctive seven-membered ring system (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
N'-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide exhibits potent in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and antimicrobial activity against some bacteria and yeasts, demonstrating its potential in medical and pharmaceutical applications. The compound's interactions with Co(II), Ni(II), and Cu(II) halides form corresponding complexes, further expanding its chemical versatility and potential uses (Asegbeloyin et al., 2014).
Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Research has shown that certain derivatives of N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide exhibit significant anti-inflammatory and analgesic activities. One study synthesized a series of derivatives and found that one compound, in particular, did not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, suggesting its potential as a therapeutic agent with fewer side effects (Ş. Küçükgüzel et al., 2013).
Anticancer Activity
Another area of application is in the development of anticancer agents. Studies have synthesized compounds that show promising activities against various cancer cell lines, including hepatocellular carcinoma (HepG2) and human breast adenocarcinoma (MCF-7). For instance, a series of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor activities against HepG2 cell lines, highlighting their potential as anticancer agents (Sobhi M. Gomha et al., 2016).
Antimicrobial and Antibacterial Activities
Derivatives of N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide have also been explored for their antimicrobial and antibacterial activities. Synthesis of novel derivatives has yielded compounds with significant activity against various bacterial strains, including Escherichia coli, Monilia albican, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values of these compounds suggest their effectiveness as potential antibacterial agents against fungi and gram-negative bacteria (Y. Liu et al., 2013).
Molecular Docking and Spectroscopic Investigations
Further research into the molecular structure and reactivity properties of these compounds through spectroscopic investigations, molecular dynamic simulations, and molecular docking studies has provided insights into their stability, reactivity, and potential as inhibitors of specific enzymes or receptors relevant to disease pathways (R. Pillai et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-18-12-14-19(15-13-18)23-20(17-27(25-23)21-8-4-2-5-9-21)16-24-26-30(28,29)22-10-6-3-7-11-22/h2-17,26H,1H3/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVXXHYMGRQADR-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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